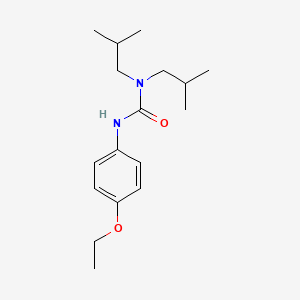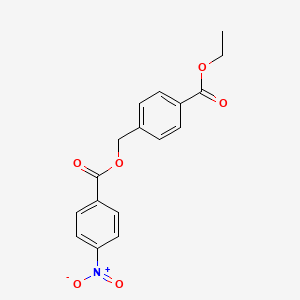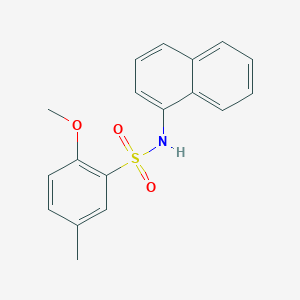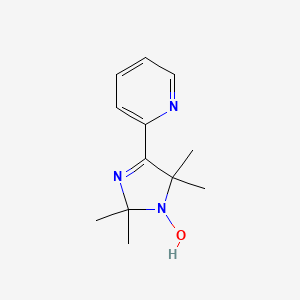
N'-(4-ethoxyphenyl)-N,N-diisobutylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N,N-diisobutylurea, also known as A771726, is a chemical compound that belongs to the family of urea derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. A771726 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway.
Mecanismo De Acción
N'-(4-ethoxyphenyl)-N,N-diisobutylurea exerts its therapeutic effects by inhibiting DHODH, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH is essential for the proliferation of T and B lymphocytes, which play a crucial role in the immune response. By inhibiting DHODH, N'-(4-ethoxyphenyl)-N,N-diisobutylurea suppresses the proliferation of lymphocytes, leading to immunosuppression. This mechanism of action makes N'-(4-ethoxyphenyl)-N,N-diisobutylurea a promising candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been shown to have potent immunosuppressive effects in vitro and in vivo. It has been demonstrated to inhibit the proliferation of T and B lymphocytes, reduce the production of pro-inflammatory cytokines, and induce apoptosis in activated lymphocytes. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has also been shown to have anti-inflammatory effects by reducing the infiltration of immune cells into inflamed tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-ethoxyphenyl)-N,N-diisobutylurea has several advantages for lab experiments. It is a potent and selective inhibitor of DHODH, which makes it an ideal tool for studying the de novo pyrimidine biosynthesis pathway. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N'-(4-ethoxyphenyl)-N,N-diisobutylurea has some limitations for lab experiments. It is a highly lipophilic compound, which makes it difficult to dissolve in aqueous solutions. This can pose a challenge for in vitro experiments that require the compound to be dissolved in a solvent.
Direcciones Futuras
There are several future directions for the research on N'-(4-ethoxyphenyl)-N,N-diisobutylurea. One potential application is in the treatment of autoimmune diseases. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another potential application is in the treatment of cancer. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been shown to have anti-tumor effects in vitro and in vivo, and further studies are needed to explore its potential as a cancer therapy. Additionally, the mechanism of action of N'-(4-ethoxyphenyl)-N,N-diisobutylurea is not fully understood, and further studies are needed to elucidate its effects on the immune system.
Métodos De Síntesis
The synthesis of N'-(4-ethoxyphenyl)-N,N-diisobutylurea involves the reaction of 4-ethoxyaniline with isobutyl isocyanate in the presence of a base. The resulting product is then treated with phosphorus oxychloride to yield the final product. The synthesis of N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been reported in various scientific journals and has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
N'-(4-ethoxyphenyl)-N,N-diisobutylurea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. N'-(4-ethoxyphenyl)-N,N-diisobutylurea has also been investigated for its potential use in the treatment of cancer, viral infections, and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-6-21-16-9-7-15(8-10-16)18-17(20)19(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNSQFPUHMBXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-ethoxyphenyl)-N,N-diisobutylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)



![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![ethyl 2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5696042.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)

